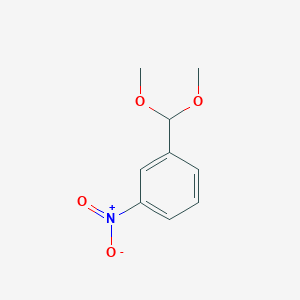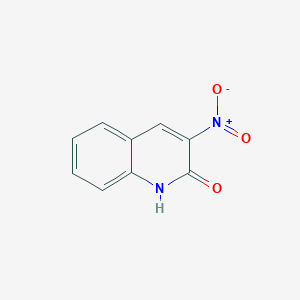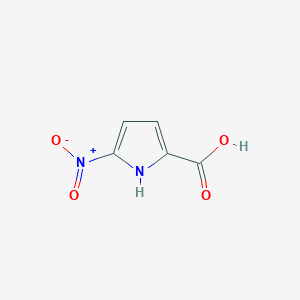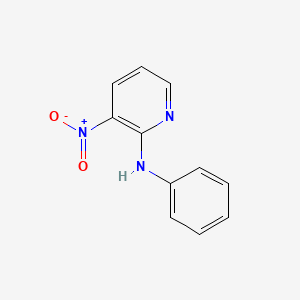
Elaidic Anhydride
Vue d'ensemble
Description
Elaidic anhydride is a chemical compound derived from elaidic acid, which is the trans isomer of oleic acid. Elaidic acid is an unsaturated trans fatty acid with the formula C₁₈H₃₄O₂. This compound, therefore, is an anhydride form of this fatty acid, typically used in various chemical reactions and industrial applications.
Mécanisme D'action
Target of Action
Elaidic Anhydride, also known as octadec-9-enoic anhydride, primarily targets acyl groups . These acyl groups are highly polar due to the electronegativity of the oxygen atoms, making the carbon atoms susceptible to attack by nucleophiles . This makes them good targets for the action of this compound .
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the carbonyl group, followed by the removal of the leaving group . This is a general mechanism for anhydride reactions . The relative reactivity of carboxylic acid derivatives towards nucleophile substitutions is related to the ability of the electronegative leaving group to activate the carbonyl . The more electronegative leaving groups withdraw electron density from the carbonyl, thereby increasing its electrophilicity .
Biochemical Pathways
This compound affects various biochemical pathways. For instance, it has been shown to potentiate extracellular ATP-induced apoptosis via the P2X7-ROS-ASK1-p38 Axis in microglial cell lines . This suggests that this compound can influence the regulation of metabolic pathways, potentially affecting the activity of enzymes in interconnected pathways .
Pharmacokinetics
Pharmacokinetics is the study of the processes that control how drug molecules reach their site of action via absorption and distribution, and how they are removed from the body through metabolism and excretion . Understanding these principles can provide insights into the ADME properties of this compound and their impact on bioavailability.
Result of Action
This compound has been shown to have distinct effects on cellular glucose uptake and the expression of selected myokines and adipokines . It has also been found to increase plasma cholesterylester transfer protein (CETP) activity, which lowers HDL cholesterol . Furthermore, it has been shown to protect cell membranes from damage by lipid oxidation and raise the quantity of two key cellular components called organelles .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a major trans fat found in hydrogenated vegetable oils , suggesting that dietary intake could influence its action. Furthermore, the presence of other molecules in the environment, such as other fatty acids, could potentially affect the action of this compound .
Analyse Biochimique
Biochemical Properties
Elaidic anhydride plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acyl-coenzyme A synthetase long-chain family member 5 (ACSL5), an enzyme involved in the activation of long-chain fatty acids. This compound is a potential substrate for ACSL5, which facilitates its incorporation into cellular lipid pools . Additionally, this compound can interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in lipid metabolism and inflammation through its interaction with PPARs . It also impacts cell signaling pathways related to insulin sensitivity and glucose uptake. In cell models, this compound has been observed to reduce insulin-stimulated glucose uptake and alter the expression of myokines and adipokines, which are signaling proteins produced by muscle and fat cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules and its influence on gene expression. This compound can bind to ACSL5, leading to its activation and subsequent incorporation into cellular lipids . This interaction can modulate lipid metabolism and influence the expression of genes regulated by PPARs. Additionally, this compound can affect the activity of enzymes involved in lipid oxidation and synthesis, further impacting cellular lipid homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound undergoes degradation and oxidation, which can influence its stability and long-term effects on cellular function . For example, this compound can be oxidized by atmospheric oxidants, leading to the formation of various degradation products. These degradation products can have different biological activities and may impact cellular processes differently compared to the parent compound .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to increased inflammation, lipid accumulation, and insulin resistance in animal models . These effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It can be incorporated into cellular lipids through the action of ACSL5 and other enzymes involved in fatty acid activation . Once incorporated, this compound can undergo beta-oxidation, a process that breaks down fatty acids to produce energy . Additionally, this compound can influence the levels of various metabolites and impact metabolic flux within cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be incorporated into lipoproteins and transported via the lymphatic system to different tissues . Within cells, this compound can be incorporated into phospholipids and other lipid molecules, influencing its localization and accumulation . The transport and distribution of this compound can impact its biological activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be localized to various cellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets . Its localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments. The subcellular localization of this compound can impact its interactions with biomolecules and its effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Elaidic anhydride can be synthesized through the dehydration of elaidic acid. This process involves the removal of water molecules from two molecules of elaidic acid, typically using a dehydrating agent such as phosphorus pentoxide or thionyl chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of acid chlorides and carboxylate salts. The reaction between an acid chloride derived from elaidic acid and a carboxylate salt can efficiently produce this compound. This method is favored due to its high yield and relatively mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Elaidic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form elaidic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water, often in the presence of a base or acid catalyst.
Alcoholysis: Alcohols such as methanol or ethanol, typically under acidic or basic conditions.
Aminolysis: Amines like ammonia or primary amines, often under mild heating.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products:
Hydrolysis: Elaidic acid.
Alcoholysis: Elaidic esters.
Aminolysis: Elaidic amides.
Reduction: Elaidic alcohols.
Applications De Recherche Scientifique
Elaidic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: Studied for its effects on cellular processes and membrane dynamics due to its trans fatty acid nature.
Medicine: Investigated for its role in metabolic pathways and potential impacts on cardiovascular health.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Oleic Anhydride: The cis isomer of elaidic anhydride, derived from oleic acid.
Stearic Anhydride: A saturated fatty acid anhydride derived from stearic acid.
Palmitic Anhydride: Another saturated fatty acid anhydride derived from palmitic acid.
Comparison:
This compound vs. Oleic Anhydride: this compound has a trans configuration, making it more linear and solid at room temperature, whereas oleic anhydride has a cis configuration, making it more fluid.
This compound vs. Stearic Anhydride: this compound is unsaturated with a double bond, while stearic anhydride is fully saturated, affecting their reactivity and physical properties.
This compound vs. Palmitic Anhydride: Similar to stearic anhydride, palmitic anhydride is saturated, whereas this compound’s unsaturation introduces different chemical behaviors.
This compound’s unique trans configuration and reactivity make it a valuable compound in various scientific and industrial applications
Propriétés
IUPAC Name |
[(E)-octadec-9-enoyl] (E)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17+,20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNZHGHKKQOQCZ-XPWSMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC(=O)CCCCCCC/C=C/CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282105 | |
| Record name | 9-Octadecenoic acid, anhydride, (E,E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55726-25-5, 6085-36-5 | |
| Record name | 9-Octadecenoic acid, anhydride, (E,E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55726-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecenoic acid, 1,1'-anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006085365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, anhydride, (E,E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Elaidic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-Isopropyl-1H-pyrazol-4-YL)methyl]ethanamine](/img/structure/B3023374.png)


![[(4-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B3023378.png)
![3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B3023380.png)








